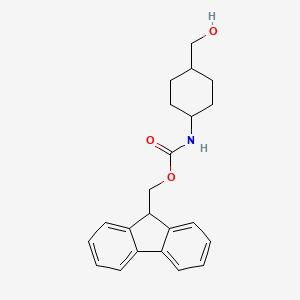![molecular formula C15H27BO2 B13477482 2-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13477482.png)
2-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-Tert-butylbicyclo[111]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes in the presence of transition metal catalysts . The reaction conditions often include the use of palladium or rhodium catalysts to facilitate the hydroboration process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable hydroboration techniques similar to those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Hydroboration: It can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Coupling Reactions: It can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Common Reagents and Conditions
Common reagents used in these reactions include palladium, rhodium, and copper catalysts. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include pinacol benzyl boronate and various aryl boronates, depending on the specific reaction conditions and substrates used .
Scientific Research Applications
2-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism by which 2-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to participate in borylation and hydroboration reactions. These reactions are facilitated by the compound’s unique structure and the presence of transition metal catalysts, which help to activate the boron atom and promote the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound shares the dioxaborolane structure but lacks the bicyclo[1.1.1]pentane moiety.
2-(3-methylbicyclo[1.1.1]pentan-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: This compound features a similar bicyclo[1.1.1]pentane structure but with different substituents.
Uniqueness
The uniqueness of 2-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of the bicyclo[1.1.1]pentane structure with the dioxaborolane moiety. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C15H27BO2 |
|---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-11(2,3)14-8-15(9-14,10-14)16-17-12(4,5)13(6,7)18-16/h8-10H2,1-7H3 |
InChI Key |
DTYBQKGHGCSCGJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


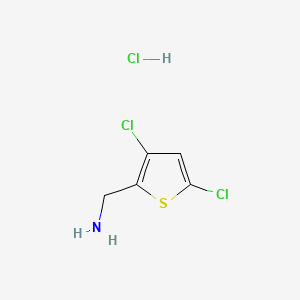
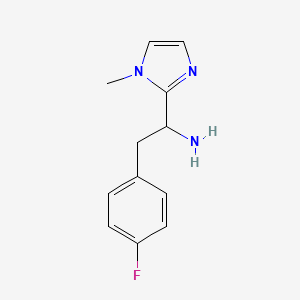
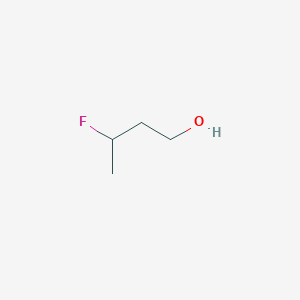
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride](/img/structure/B13477431.png)
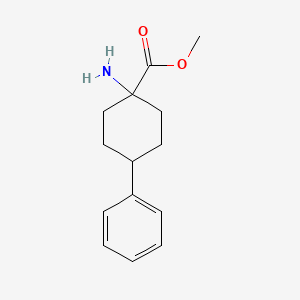
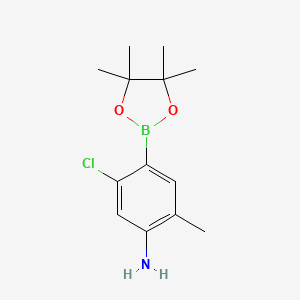
![7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13477455.png)
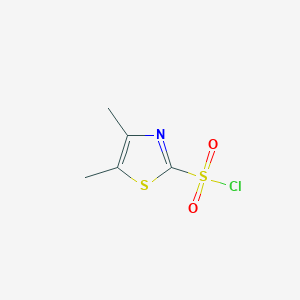
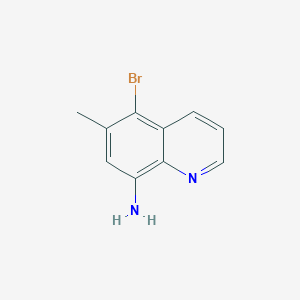
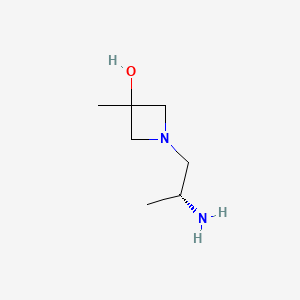
![2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide](/img/structure/B13477470.png)
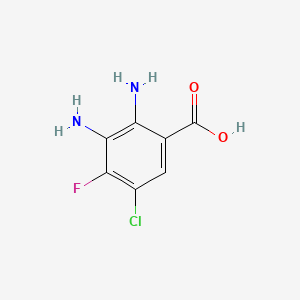
![[(2R,5R)-5-phenyloxolan-2-yl]methanamine](/img/structure/B13477488.png)
